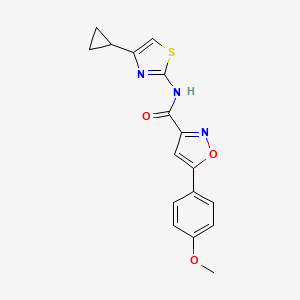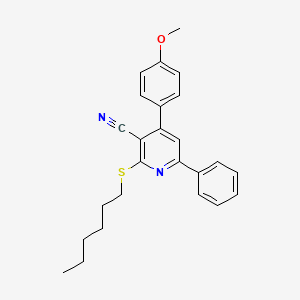
N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
Vue d'ensemble
Description
N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide, also known as CPI-455, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide works by inhibiting the activity of specific enzymes that are involved in the regulation of cell growth and proliferation. The compound targets the enzyme histone deacetylase 8 (HDAC8), which is known to be overexpressed in certain types of cancer cells. By inhibiting HDAC8, this compound can prevent the growth and proliferation of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, particularly in cancer cells. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their eventual death. The compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic candidate for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is its specificity for HDAC8, which makes it a potential therapeutic candidate for cancers that overexpress this enzyme. However, the compound has some limitations for lab experiments, particularly in terms of its solubility and stability. This compound has low solubility in water, which can make it difficult to work with in lab settings. The compound is also relatively unstable, which can make it difficult to store and transport.
Orientations Futures
There are a number of future directions for N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide research, particularly in the field of cancer research. One potential direction is to investigate the compound's efficacy in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to investigate the compound's potential for use in other diseases, such as inflammatory diseases and neurodegenerative disorders.
In conclusion, this compound is a promising chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The compound has shown promising results in cancer research, particularly in terms of its ability to inhibit the growth and proliferation of cancer cells. While there are some limitations to working with this compound in lab settings, there are a number of future directions for research that could lead to its eventual use as a therapeutic agent.
Applications De Recherche Scientifique
N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has shown promising results in scientific research applications, particularly in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by targeting specific enzymes that are involved in cancer cell proliferation. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic candidate for inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-12-6-4-11(5-7-12)15-8-13(20-23-15)16(21)19-17-18-14(9-24-17)10-2-3-10/h4-10H,2-3H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAIPQXEVJVDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-furyl)-1-methylpropyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4673603.png)
![3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4673610.png)

![6-[(4-ethyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B4673631.png)
![N-{4-[N-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}-1-benzothiophene-3-carboxamide](/img/structure/B4673638.png)

![6-chloro-N,N-dimethyl-3-[({[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4673661.png)

![3-methyl-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4673666.png)
![N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4673679.png)
![2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4673691.png)

![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide](/img/structure/B4673712.png)
